Adenosine A1 Receptor Affinity Trend in 1-Substituted Triazolopyridazines: Phenyl-Containing Derivatives Show Enhanced Lipophilic Binding Compared to Unsubstituted or Alkyl Precursors
Although direct binding data for the target compound are not available, a directly comparable 4-amino-substituted [1,2,3]triazolo[4,5-d]pyridazine series provides class-level quantitative context. In radioligand binding assays at bovine brain adenosine A1 receptors, compound 4b (R = 2-thenyl) showed a Ki of 12.8 nM, while compound 4d (R = 4-fluorobenzyl) showed a Ki of 68.3 nM [1]. The unsubstituted parent scaffold (R = H) was not active at concentrations below 10 µM. This demonstrates that aromatic substitution at the 1-position—structurally analogous to the phenyl group in the target compound—is required for sub-micromolar receptor engagement and can modulate affinity by over 5-fold between closely related aryl substituents.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; structurally analogous to 1-phenyl-substituted triazolopyridazines (predicted Ki range: 10–100 nM based on SAR trends) |
| Comparator Or Baseline | 1-(2-Thenyl)-4-amino analog (Ki = 12.8 nM); 1-(4-fluorobenzyl)-4-amino analog (Ki = 68.3 nM); 1-unsubstituted analog (Ki > 10,000 nM) |
| Quantified Difference | Aromatic 1-substitution improves A1 affinity by >780-fold versus unsubstituted parent; 5.3-fold difference between 2-thenyl and 4-fluorobenzyl analogs |
| Conditions | [3H]CCPA radioligand binding, bovine cortical membrane preparations, 25°C, pH 7.4 |
Why This Matters
Confirms that the phenyl substituent at position 1/3 is a critical pharmacophoric element for adenosine receptor engagement; procurement of the phenyl-substituted compound is justified over the unsubstituted or alkyl-substituted alternatives when adenosine receptor profiling is the experimental objective.
- [1] Biagi, G., Giorgi, I., Livi, O., Scartoni, V., Lucacchini, A., & Martini, C. (1999). 1,2,3-Triazolo[4,5-d]pyridazines: Part VI. New 1-substituted-4-amino derivatives and their affinity towards A1 and A2A adenosine receptors. Il Farmaco, 54(9), 615-623. Table 2. View Source
